molecular formula C12H11N B109410 5-Aminoacenaphthene CAS No. 4657-93-6

5-Aminoacenaphthene

Cat. No. B109410
Key on ui cas rn: 4657-93-6
M. Wt: 169.22 g/mol
InChI Key: JEUAWMJVEYFVNJ-UHFFFAOYSA-N
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Patent
US05728500

Procedure details

50 ml of glacial acetic acid was added to 6.77 g (0.04 mol) of 5-aminoacenaphthene and the mixture was stirred at 60° C. to dissolve, and 8.16 g (0.08 mol) acetic anhydride was dropwise added thereto for 15 minutes. After finishing the dropwise addition, the mixture was stirred at the same temperature for 2 hours. The reaction was determined to be finished when disappearance of 5-aminoacenaphthene was identified. The reaction product was poured into 500 ml of ice water to precipitate a crystal, which was then filtrated, washed with water and dried. As this result, 8.15 g (yield: 96.4%, melting point: 180.0°-186.0° C.) of 5-(N-acetylamino)acenaphthene was obtained.
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
6.77 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:12]2[C:13]3[C:5]([CH2:6][CH2:7][C:8]=3[CH:9]=[CH:10][CH:11]=2)=[CH:4][CH:3]=1.[C:14](OC(=O)C)(=[O:16])[CH3:15]>C(O)(=O)C>[C:14]([NH:1][C:2]1[C:12]2[C:13]3[C:5]([CH2:6][CH2:7][C:8]=3[CH:9]=[CH:10][CH:11]=2)=[CH:4][CH:3]=1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
8.16 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C2CCC=3C=CC=C1C32
Step Three
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
6.77 g
Type
reactant
Smiles
NC1=CC=C2CCC=3C=CC=C1C32
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
ADDITION
Type
ADDITION
Details
the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal, which
FILTRATION
Type
FILTRATION
Details
was then filtrated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C2CCC=3C=CC=C1C32
Measurements
Type Value Analysis
AMOUNT: MASS 8.15 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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